molecular formula C19H19NO2 B1206595 Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- CAS No. 22108-99-2

Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl-

Cat. No.: B1206595
CAS No.: 22108-99-2
M. Wt: 293.4 g/mol
InChI Key: FXTBDJZGDJJCQU-UHFFFAOYSA-N
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Description

Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a phenanthrene ring fused with a dioxole ring and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the phenanthrene and dioxole rings, followed by the introduction of the ethanamine side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroquinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking the dioxole and ethanamine groups.

    Dioxole Derivatives: Compounds containing the dioxole ring but with different substituents.

    Ethanamine Derivatives: Compounds with the ethanamine side chain but different core structures.

Uniqueness

Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- is unique due to its combination of the phenanthrene and dioxole rings with an ethanamine side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various fields.

Properties

IUPAC Name

N,N-dimethyl-2-naphtho[2,1-g][1,3]benzodioxol-5-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-20(2)10-9-14-11-17-19(22-12-21-17)18-15-6-4-3-5-13(15)7-8-16(14)18/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTBDJZGDJJCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC2=C(C3=C1C=CC4=CC=CC=C43)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944752
Record name N,N-Dimethyl-2-(2H-phenanthro[3,4-d][1,3]dioxol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22108-99-2
Record name N,N-Dimethylphenanthro[3,4-d]-1,3-dioxole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22108-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stephenanthrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022108992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-(2H-phenanthro[3,4-d][1,3]dioxol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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